molecular formula C28H28P2 B14448587 (Butane-1,2-diyl)bis(diphenylphosphane) CAS No. 78601-25-9

(Butane-1,2-diyl)bis(diphenylphosphane)

Cat. No.: B14448587
CAS No.: 78601-25-9
M. Wt: 426.5 g/mol
InChI Key: JJRYTJCOOYOVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butane-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features two diphenylphosphane groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butane-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of butane-1,2-diol with diphenylphosphane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the diol and subsequent nucleophilic attack on the diphenylphosphane.

Industrial Production Methods

While specific industrial production methods for (Butane-1,2-diyl)bis(diphenylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(Butane-1,2-diyl)bis(diphenylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.

    Coordination: The phosphane groups can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphane derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

(Butane-1,2-diyl)bis(diphenylphosphane) has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of these metal complexes in drug development.

    Industry: The compound is used in the synthesis of various organophosphorus compounds and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (Butane-1,2-diyl)bis(diphenylphosphane) largely depends on its role as a ligand in metal complexes. The phosphane groups coordinate with metal centers, influencing the electronic and steric properties of the metal. This coordination can activate the metal for various catalytic processes, such as hydrogenation, hydroformylation, and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    (Butane-1,2-diyl)bis(diphenylphosphane): Features two diphenylphosphane groups attached to a butane backbone.

    (Butane-1,2-diyl)bis(dimethylphosphane): Similar structure but with dimethylphosphane groups instead of diphenylphosphane.

    (Ethane-1,2-diyl)bis(diphenylphosphane): Shorter carbon backbone with similar phosphane groups.

Uniqueness

(Butane-1,2-diyl)bis(diphenylphosphane) is unique due to its specific combination of a butane backbone and diphenylphosphane groups, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in forming stable and active metal complexes for various catalytic applications.

Properties

78601-25-9

Molecular Formula

C28H28P2

Molecular Weight

426.5 g/mol

IUPAC Name

1-diphenylphosphanylbutan-2-yl(diphenyl)phosphane

InChI

InChI=1S/C28H28P2/c1-2-24(30(27-19-11-5-12-20-27)28-21-13-6-14-22-28)23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26/h3-22,24H,2,23H2,1H3

InChI Key

JJRYTJCOOYOVOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.